15(R)-Iloprost vs. 16(S)-Iloprost: Differential Platelet Aggregation Inhibitory Activity as a Functional Selectivity Marker
While 16(S)-Iloprost demonstrates potent inhibition of platelet aggregation (IC50 = 3.5 nM) [1], 15(R)-Iloprost exhibits biological agonist activity that is attenuated by several orders of magnitude relative to the natural configuration . This stereospecific functional dichotomy establishes 15(R)-Iloprost as an essential negative control for validating assay specificity in platelet aggregation studies involving iloprost or related prostacyclin analogs. No published reports of specific biological activity exist for 15(R)-iloprost, underscoring its classification as a pharmacologically inactive epimer .
| Evidence Dimension | Inhibition of platelet aggregation |
|---|---|
| Target Compound Data | Biological activity attenuated by several orders of magnitude; no specific IC50 reported |
| Comparator Or Baseline | 16(S)-Iloprost: IC50 = 3.5 nM |
| Quantified Difference | ≥100-fold to >1000-fold attenuation (class-level inference based on prostaglandin analog epimerization patterns) |
| Conditions | Human platelet aggregation assays (16(S)-Iloprost data); 15(R)-Iloprost activity inferred from class-level epimerization behavior |
Why This Matters
This differential establishes 15(R)-Iloprost as a stereochemically defined negative control for validating the specificity of platelet aggregation assays involving iloprost or related analogs.
- [1] Tsai AL, et al. Interaction between platelet receptor and iloprost isomers. Biochim Biophys Acta. 1988;942(2):220-226. View Source
